molecular formula C17H15F3O2 B1327528 3-(4-Methoxyphenyl)-4'-trifluoromethylpropiophenone CAS No. 898776-07-3

3-(4-Methoxyphenyl)-4'-trifluoromethylpropiophenone

Cat. No.: B1327528
CAS No.: 898776-07-3
M. Wt: 308.29 g/mol
InChI Key: OUOPXCDUOSRKHJ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4'-trifluoromethylpropiophenone (CAS 898776-07-3) is an organic compound with the molecular formula C 17 H 15 F 3 O 2 and a molecular weight of 308.30 g/mol . This propiophenone derivative is characterized by a methoxyphenyl group and a trifluoromethylphenyl group, a combination often explored in medicinal chemistry and materials science for its potential to influence the molecule's electronic properties, lipophilicity, and metabolic stability. The calculated density of the compound is 1.206 g/cm³, and it has a high calculated boiling point of approximately 411.2°C at 760 mmHg . The presence of the trifluoromethyl group is of particular interest in pharmaceutical and agrochemical research, as this moiety is known to enhance membrane permeability and binding affinity in bioactive molecules . While specific applied research for this exact compound is not widely published in the available literature, its structural features make it a valuable building block (synthon) for synthesizing more complex chemical entities. Potential research applications include its use as an intermediate in the development of new active compounds or as a standard in analytical method development. Researchers are advised to consult the specific scientific literature for potential applications and mechanisms of action related to their field of study. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O2/c1-22-15-9-2-12(3-10-15)4-11-16(21)13-5-7-14(8-6-13)17(18,19)20/h2-3,5-10H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOPXCDUOSRKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644286
Record name 3-(4-Methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-07-3
Record name 1-Propanone, 3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-4’-trifluoromethylpropiophenone typically involves a multi-step process. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the ketone functional group characteristic of propiophenones .

Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. The Suzuki-Miyaura coupling is often preferred for its efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4’-trifluoromethylpropiophenone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a phenol, while reduction of the ketone group yields an alcohol.

Scientific Research Applications

3-(4-Methoxyphenyl)-4'-trifluoromethylpropiophenone, a compound with significant potential in scientific research, is characterized by its unique structural features that facilitate various applications across multiple disciplines. This article explores its applications in chemistry, biology, and medicine, supported by comprehensive data tables and insights from diverse sources.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

  • Anticancer Activity : Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast cancer. The mechanism often involves the inhibition of estrogen receptors (ERα), which are crucial in hormone-driven cancers .
  • Neuroprotective Effects : Research has suggested that related compounds may reduce neuroinflammation and amyloidogenesis in models of Alzheimer's disease, indicating a possible role in neurodegenerative disease treatment .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Intermediate for Drug Development : Its unique trifluoromethyl and methoxy groups allow for modifications that can lead to new pharmacologically active compounds.
  • Synthetic Pathways : It is employed in various synthetic routes to develop more complex organic molecules, facilitating advancements in material science and pharmaceuticals .

Biological Research

In biological studies, this compound has shown promise due to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer progression and inflammation .
  • Biological Assays : Its efficacy is often evaluated through in vitro assays that measure cell viability and proliferation in response to treatment.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxicity against breast cancer cell lines
NeuroprotectionReduction of neuroinflammation
Enzyme InhibitionInhibition of key enzymes related to cancer

Table 2: Synthesis Methods

MethodDescriptionYield (%)
Grignard ReactionIntroduction of trifluoromethyl group>90%
CondensationFormation of ketone structure>85%

Case Study 1: Anticancer Properties

In a study examining the anticancer properties of similar compounds, researchers found that derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells. The compounds were shown to disrupt cell cycle progression, leading to apoptosis. This highlights the potential of this compound as a candidate for further drug development targeting hormone-sensitive cancers.

Case Study 2: Neuroprotective Mechanisms

Research involving animal models of Alzheimer's disease demonstrated that related compounds could mitigate memory loss associated with amyloid-beta accumulation. The compounds reduced inflammatory markers and improved cognitive function, suggesting that this compound may share similar protective effects.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-4’-trifluoromethylpropiophenone involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This compound may act as an inhibitor or activator of certain biochemical pathways, depending on its specific interactions .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The biological and chemical properties of propiophenone derivatives are highly sensitive to substituent positioning. Below is a comparative analysis:

Compound Name Substituents Key Properties
3-(4-Methoxyphenyl)-4'-trifluoromethylpropiophenone 3-(4-OCH₃Ph), 4'-CF₃ Balanced lipophilicity; enhanced metabolic stability; potential anticancer activity
3’-Chloro-4’-fluoro-3-(4-methoxyphenyl)propiophenone 3-(4-OCH₃Ph), 3’-Cl, 4’-F Higher halogen-induced reactivity; antibacterial activity
5-(4-Methoxy-3-CF₃Ph)-2-methylphenol 4-OCH₃, 3-CF₃, 2-CH₃ (phenol backbone) Increased acidity; antioxidant potential
3-(3,4-Dimethylphenyl)-4'-CF₃-propiophenone 3-(3,4-(CH₃)₂Ph), 4'-CF₃ Steric hindrance reduces enzymatic degradation; anti-inflammatory applications
3-(3-Chloro-5-FPh)-4’-methoxypropiophenone 3-(3-Cl-5-FPh), 4’-OCH₃ Dual halogen effects; analgesic and anticancer properties

Key Observations :

  • Electron-donating vs. withdrawing balance : The combination of -OCH₃ (electron-donating) and -CF₃ (electron-withdrawing) in the target compound creates a unique electronic profile, enhancing its interaction with biological targets like enzymes or receptors .
  • Halogen substituents : Compounds with halogens (Cl, F) exhibit higher reactivity in cross-coupling reactions but may face toxicity challenges .
  • Steric effects : Bulky groups (e.g., 3,4-dimethylphenyl in ) reduce metabolic clearance but limit solubility.

Physicochemical Properties

Property Target Compound 3-(3,4-Dimethylphenyl)-4'-CF₃-Propiophenone 3’-Cl-4’-F Analogue
LogP 3.2 3.8 2.9
Water Solubility (mg/mL) 0.15 0.08 0.20
Melting Point (°C) 112–114 98–100 125–127

Insights :

  • The target compound’s LogP (3.2) reflects a balance between lipophilicity (-CF₃) and polarity (-OCH₃), ideal for blood-brain barrier penetration .
  • Lower solubility of the 3,4-dimethylphenyl analogue highlights the trade-off between steric bulk and bioavailability.

Biological Activity

3-(4-Methoxyphenyl)-4'-trifluoromethylpropiophenone, a compound with significant biological activity, is characterized by a methoxy group and a trifluoromethyl group attached to its phenyl rings. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential applications in enzyme inhibition and receptor binding. This article explores the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
  • Molecular Formula : C17H15F3O2
  • Molecular Weight : 320.30 g/mol

Structural Representation

InChI=InChI 1S C17H15F3O2 c1 22 15 9 2 12 3 10 15 4 11 16 21 13 5 7 14 8 6 13 17 18 19 20 h2 3 5 10H 4 11H2 1H3\text{InChI}=\text{InChI 1S C17H15F3O2 c1 22 15 9 2 12 3 10 15 4 11 16 21 13 5 7 14 8 6 13 17 18 19 20 h2 3 5 10H 4 11H2 1H3}

The biological activity of this compound is primarily influenced by the interactions of its functional groups with various biological targets. The methoxy group enhances lipophilicity, which can improve cellular permeability and binding affinity to enzymes and receptors. The trifluoromethyl group acts as an electron-withdrawing entity, potentially modulating the reactivity of the compound in biological systems.

Enzyme Inhibition Studies

Research indicates that this compound may exhibit enzyme inhibition properties. For instance, it has been utilized in studies examining its effects on specific signaling pathways related to inflammation and cancer progression. The compound's ability to inhibit certain enzymes can lead to reduced inflammatory responses and decreased tumor growth.

Case Studies

  • Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of related compounds with similar structural motifs. It was found that these compounds could significantly reduce the expression of inflammatory markers in cultured cells exposed to lipopolysaccharides (LPS), suggesting potential therapeutic applications in conditions like Alzheimer's disease .
  • Anticancer Activity : Another relevant study focused on the anticancer properties of compounds structurally similar to this compound. These studies demonstrated that such compounds could induce apoptosis in various cancer cell lines, including HeLa and MCF7 cells, through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Comparative Analysis

The biological activity of this compound can be compared with other methoxy-substituted phenyl compounds:

Compound NameBiological ActivityReference
5-(4-Methoxyphenyl)-1H-indoleAnti-cancer properties
5-(4-Methoxyphenyl)-1H-imidazoleEnzyme inhibition
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)PhenolAnti-inflammatory effects

Synthesis and Applications

The synthesis of this compound typically involves methods such as Friedel-Crafts acylation or Suzuki-Miyaura coupling. These methods allow for the efficient production of the compound while maintaining functional group integrity.

Future Directions

Further research is necessary to fully elucidate the pharmacological profiles of this compound. Investigating its effects on various biological pathways could reveal novel therapeutic applications, particularly in oncology and neuroinflammation.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Methoxyphenyl)-4'-trifluoromethylpropiophenone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a trifluoromethyl-substituted acyl chloride reacts with 4-methoxyphenyl derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key variables include:
  • Catalyst purity : Impurities in AlCl₃ can reduce yields; use anhydrous conditions .
  • Temperature : Maintain 0–5°C to minimize side reactions .
  • Substituent compatibility : The electron-donating methoxy group facilitates electrophilic substitution, while the electron-withdrawing trifluoromethyl group may require prolonged reaction times .
    Compare yields using GC-MS or HPLC to optimize conditions.

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Confirm the presence of the methoxyphenyl (δ 3.8 ppm for -OCH₃) and trifluoromethyl (δ 120–125 ppm in ¹⁹F NMR) groups .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological studies).
  • Elemental analysis : Verify C, H, and F content within ±0.4% of theoretical values.

Advanced Research Questions

Q. How can contradictory data on reaction yields for this compound be systematically analyzed?

  • Methodological Answer : Perform a Design of Experiments (DoE) to isolate variables:
  • Factors : Catalyst loading (0.5–2.0 eq.), solvent polarity (toluene vs. DCM), and reaction time (4–24 hrs).
  • Response surface modeling : Identify interactions between variables (e.g., excess AlCl₃ may hydrolyze trifluoromethyl groups at higher temperatures) .
  • Meta-analysis : Compare literature data with controlled replicates to distinguish protocol-specific vs. inherent variability.

Q. What computational strategies can elucidate the electronic effects of the trifluoromethyl and methoxyphenyl substituents?

  • Methodological Answer : Use density functional theory (DFT) calculations:
  • Charge distribution : Analyze Mulliken charges to quantify electron withdrawal (CF₃) and donation (-OCH₃) .
  • Reactivity prediction : Simulate electrophilic aromatic substitution barriers (e.g., Fukui indices) to guide functionalization.
  • Solvent effects : Include polarizable continuum models (PCM) to mimic reaction environments.

Q. How can researchers investigate the biological activity of this compound against enzymatic targets?

  • Methodological Answer : Employ structure-activity relationship (SAR) studies:
  • Molecular docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes, leveraging the methoxyphenyl group’s π-stacking potential .
  • Enzyme assays : Test inhibition kinetics (IC₅₀) under physiological pH (7.4) and monitor fluorometric signals for real-time activity.
  • Metabolic stability : Use liver microsomes to assess oxidative degradation pathways influenced by the trifluoromethyl group .

Handling and Safety Considerations

Q. What are the best practices for storing this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the trifluoromethyl group .
  • Decomposition monitoring : Conduct monthly FT-IR checks for carbonyl group integrity (C=O stretch ~1700 cm⁻¹).

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